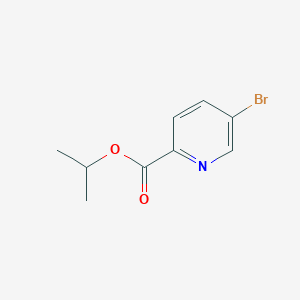
Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate” is a chemical compound with the Inchi Code 1S/C9H5BrF4O2/c1-16-8(15)5-2-4(9(12,13)14)3-6(10)7(5)11/h2-3H,1H3 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate” is defined by its Inchi Code: 1S/C9H5BrF4O2/c1-16-8(15)5-2-4(9(12,13)14)3-6(10)7(5)11/h2-3H,1H3 . This code represents the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate” is a liquid at room temperature . It has a molecular weight of 301.04 . More detailed physical and chemical properties may be found in specialized chemical literature or databases.Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate is a valuable reagent in organic synthesis. Its unique combination of halogen atoms makes it a versatile building block for constructing complex molecules. It can be used to introduce the trifluoromethyl group, which is known for increasing the metabolic stability and lipophilicity of pharmaceutical compounds .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of various drug candidates. The presence of the trifluoromethyl group is particularly beneficial in enhancing the binding affinity of drugs to their target proteins, thereby improving efficacy .
Material Science
The compound’s ability to participate in various chemical reactions makes it a useful component in developing materials with specific properties. For instance, polymers derived from this benzoate could exhibit unique thermal and chemical resistance characteristics due to the presence of the trifluoromethyl group .
Agricultural Chemistry
Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate can be utilized in the synthesis of agrochemicals. The trifluoromethyl group is often found in herbicides and pesticides, contributing to their effectiveness and stability under various environmental conditions .
Analytical Chemistry
This compound can be used as a standard or reference material in chromatographic analysis due to its distinct chemical structure. It helps in the identification and quantification of similar compounds in complex mixtures .
Environmental Studies
Researchers can use Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate to study the environmental fate of fluorinated compounds. Its degradation products and interaction with other environmental chemicals can provide insights into pollution and remediation strategies .
Chemical Education
Due to its reactivity and the presence of multiple functional groups, this compound is an excellent subject for teaching advanced organic chemistry concepts. It can be used in laboratory courses to demonstrate various synthesis techniques and reaction mechanisms .
Biochemistry Research
The compound’s role in biochemistry research lies in its potential to modify biomolecules, thereby altering their properties. For example, it could be used to label proteins or nucleic acids, facilitating the study of their functions and interactions within the cell .
Safety and Hazards
“Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate” is associated with several hazard statements including H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .
Eigenschaften
IUPAC Name |
methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c1-16-8(15)5-2-4(9(12,13)14)3-6(10)7(5)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWUPZNDBKVMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6332588.png)












